4-Methoxy-5-methylpicolinaldehyde
Overview
Description
4-Methoxy-5-methylpicolinaldehyde is an organic compound belonging to the class of picolinaldehydes, which are aromatic aldehydes derived from pyridine, a six-membered heterocyclic ring containing one nitrogen atom. This compound is characterized by the presence of a methoxy group (-OCH₃) and a methyl group (-CH₃) attached to the pyridine ring, along with an aldehyde functional group (-CHO) at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxy-5-methylpicolinaldehyde can be synthesized through various synthetic routes. One common method involves the methylation of 4-methoxypyridine followed by formylation. The reaction conditions typically include the use of strong bases such as sodium hydride (NaH) and formylating agents like formic acid or formyl chloride.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-5-methylpicolinaldehyde undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the aldehyde group to a carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can reduce the aldehyde group to a primary alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often involving halogenation or nitration.
Major Products Formed:
Oxidation: 4-Methoxy-5-methylpicolinic acid
Reduction: 4-Methoxy-5-methylpicolinalcohol
Substitution: Various halogenated or nitrated derivatives of the pyridine ring
Scientific Research Applications
4-Methoxy-5-methylpicolinaldehyde has several scientific research applications across various fields:
Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and metabolic pathways.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
4-Methoxy-5-methylpicolinaldehyde is similar to other picolinaldehydes, such as 3-methylpicolinaldehyde and 2-methoxypyridine-5-carbaldehyde. its unique combination of methoxy and methyl groups at specific positions on the pyridine ring distinguishes it from these compounds. This structural uniqueness can lead to different reactivity and biological activity compared to its analogs.
Comparison with Similar Compounds
3-Methylpicolinaldehyde
2-Methoxypyridine-5-carbaldehyde
3-Methoxypyridine-4-carbaldehyde
2-Methyl-3-methoxypyridine-5-carbaldehyde
This comprehensive overview provides a detailed understanding of 4-Methoxy-5-methylpicolinaldehyde, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-methoxy-5-methylpyridine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-4-9-7(5-10)3-8(6)11-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGGHQIHYPBGDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N=C1)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30727990 | |
Record name | 4-Methoxy-5-methylpyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30727990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959617-10-8 | |
Record name | 4-Methoxy-5-methylpyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30727990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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